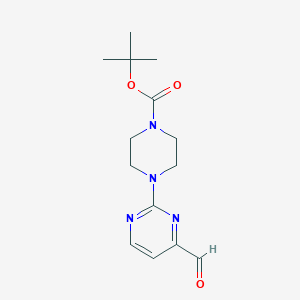

Tert-butyl 4-(4-formylpyrimidin-2-YL)piperazine-1-carboxylate

CAS No.: 944901-19-3

Cat. No.: VC15894266

Molecular Formula: C14H20N4O3

Molecular Weight: 292.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 944901-19-3 |

|---|---|

| Molecular Formula | C14H20N4O3 |

| Molecular Weight | 292.33 g/mol |

| IUPAC Name | tert-butyl 4-(4-formylpyrimidin-2-yl)piperazine-1-carboxylate |

| Standard InChI | InChI=1S/C14H20N4O3/c1-14(2,3)21-13(20)18-8-6-17(7-9-18)12-15-5-4-11(10-19)16-12/h4-5,10H,6-9H2,1-3H3 |

| Standard InChI Key | GLHPFKFKWJZVQK-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CC(=N2)C=O |

Introduction

Tert-butyl 4-(4-formylpyrimidin-2-yl)piperazine-1-carboxylate is a chemical compound with a molecular weight of 292.33 g/mol and a CAS number of 944901-19-3 . This compound belongs to the class of piperazine derivatives, which are widely used in pharmaceutical research due to their diverse biological activities. The presence of a formyl group on the pyrimidine ring and a tert-butyl group attached to the piperazine ring makes this compound an interesting candidate for further chemical modifications and biological evaluations.

Synthesis and Characterization

The synthesis of tert-butyl 4-(4-formylpyrimidin-2-yl)piperazine-1-carboxylate typically involves the reaction of a pyrimidine derivative with a piperazine precursor in the presence of appropriate catalysts and protecting groups. The formyl group can be introduced through various methods, such as the Vilsmeier-Haack reaction or by using formylating agents like DMF and POCl₃.

Synthesis Steps:

-

Preparation of Pyrimidine Derivative: Synthesize or obtain a pyrimidine derivative with a suitable functional group for attachment to the piperazine.

-

Piperazine Protection: Protect the piperazine ring with a tert-butyl group using tert-butyl chloroformate.

-

Coupling Reaction: Couple the pyrimidine derivative with the protected piperazine under appropriate conditions.

-

Formylation: Introduce the formyl group onto the pyrimidine ring using a formylation reaction.

Biological Activity and Potential Applications

Piperazine derivatives, including those with pyrimidine rings, have been explored for various biological activities, such as antiviral, antibacterial, and anticancer properties. The formyl group can serve as a site for further chemical modifications, potentially enhancing the compound's biological activity.

Potential Applications:

-

Antiviral Agents: Pyrimidine derivatives are known to interact with viral enzymes, making them potential antiviral agents.

-

Anticancer Agents: Modifications to the pyrimidine ring can lead to compounds with anticancer properties.

-

Pharmaceutical Building Blocks: The compound can be used as a building block for synthesizing more complex molecules with specific biological activities.

Data Table: Comparison with Similar Compounds

| Compound | Molecular Weight | CAS Number | Biological Activity |

|---|---|---|---|

| Tert-butyl 4-(4-formylpyrimidin-2-yl)piperazine-1-carboxylate | 292.33 g/mol | 944901-19-3 | Potential antiviral/anticancer |

| Tert-butyl 4-(pyrimidin-2-yl)piperazine-1-carboxylate | 264.32 g/mol | 780705-64-8 | Pharmaceutical building block |

| Tert-butyl 4-(5-formylthiophen-2-yl)piperazine-1-carboxylate | 296.39 g/mol | 623588-30-7 | Potential pharmaceutical applications |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume